molecular formula C15H15BrClNO2S B7451567 4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide

4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide

Cat. No. B7451567
M. Wt: 388.7 g/mol
InChI Key: FJVCWTJHJGXVAL-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide involves the inhibition of various enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond formation results in the inactivation of the enzyme, leading to the inhibition of its catalytic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide are dependent on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase results in the reduction of bicarbonate ion production, leading to a decrease in blood pH. Similarly, inhibition of matrix metalloproteinases results in the inhibition of extracellular matrix degradation, which is implicated in several pathological conditions such as cancer metastasis and tissue remodeling.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes, its ease of synthesis, and its potential applications in medicinal chemistry and material science. However, the limitations of using this compound include its potential toxicity and the need for further studies to evaluate its safety and efficacy.

Future Directions

There are several future directions for the research on 4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide. Firstly, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials. Secondly, the potential applications of this compound in material science need to be explored further. Finally, the development of novel analogs of this compound with improved potency and selectivity for specific enzymes could lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, drug discovery, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide can be achieved through a multi-step reaction process. The first step involves the reaction of 4-bromo-2-chloro-5-methylbenzenesulfonyl chloride with N-phenylethylamine in the presence of a base such as triethylamine. This reaction yields the intermediate product, which is then further reacted with sodium hydride in the presence of dimethylformamide to obtain the final product.

Scientific Research Applications

4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been extensively used in scientific research for its potential applications in medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase and matrix metalloproteinases, which are implicated in several diseases such as cancer, osteoporosis, and arthritis. Additionally, this compound has also been studied for its potential applications in material science, particularly in the synthesis of novel polymers and nanomaterials.

properties

IUPAC Name

4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO2S/c1-10-8-15(14(17)9-13(10)16)21(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVCWTJHJGXVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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